5-Phenyl-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Phenyl-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which 5-phenyl-1,3,4-thiadiazole-2-thiol belongs, have a broad spectrum of pharmacological activities . They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect a variety of biological activities . For example, they can induce leaf tissue development to enhance photosynthetic activity and induce stomatal closure to defend against virus invasion .
Pharmacokinetics
The sulfur atom in the thiadiazole system is characterized by enhanced liposolubility, which allows these compounds to cross cellular membranes .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can have cytotoxic effects on various human cancer cell lines .
Action Environment
It is known that the adsorption of inhibitors, such as 1,3,4-thiadiazole derivatives, is influenced by several factors such as solution temperature, exposure time, electronic structure of the inhibitor molecules, the nature of the electrolyte, and the size of the charge on the metal .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,3,4-thiadiazole-2-thiol plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has demonstrated inhibitory effects on certain enzymes, such as carbonic anhydrase and urease, by binding to their active sites and preventing substrate access . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, thereby modulating their structure and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to exhibit cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene expression and protein synthesis. Furthermore, this compound can modulate the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct this compound to these compartments, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids. One common method includes the reaction of thiosemicarbazide with benzoic acid in the presence of polyphosphoric acid, leading to the formation of the thiadiazole ring . Another method involves the use of sulfuric acid as a catalyst in refluxing methanol .
Industrial Production Methods
Industrial production of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Phenyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of scientific research applications:
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its wound healing and diuretic properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but contains an oxygen atom instead of sulfur.
5-Phenyl-1,3,4-thiadiazole-2-amine: Contains an amino group instead of a thione group.
Uniqueness
5-Phenyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group enhances its ability to form stable complexes with metal ions and increases its potency in various biological assays .
Properties
IUPAC Name |
5-phenyl-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLMHGOWADYAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204444 | |
Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-19-3 | |
Record name | 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5585-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3,4-thiadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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